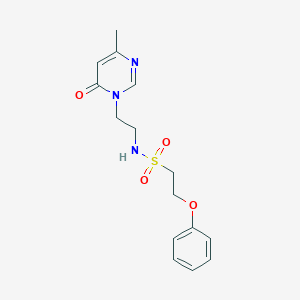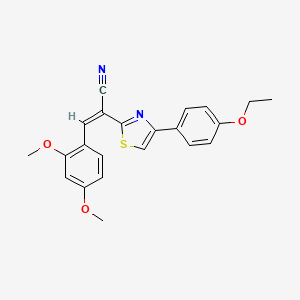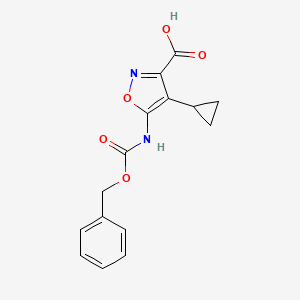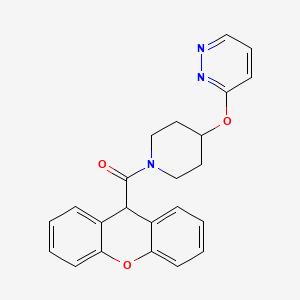
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. This compound has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the biosynthesis of pyrimidine nucleotides, which are necessary for DNA replication and cell division. By inhibiting DHODH, N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide can prevent the growth and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide include the inhibition of DHODH, which leads to a decrease in the biosynthesis of pyrimidine nucleotides. This, in turn, leads to a decrease in DNA replication and cell division. Additionally, N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide in lab experiments include its high yield and purity, as well as its well-understood mechanism of action. However, one limitation of using this compound is that it is relatively expensive compared to other compounds that have similar mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide. One possible direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to optimize the synthesis method of this compound to reduce its cost and increase its availability for scientific research.
Synthesemethoden
The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide involves the reaction of 2-phenoxyethanesulfonyl chloride with 2-amino-4-methyl-6-oxypyrimidine in the presence of a base. The resulting compound is then purified using chromatography techniques. The yield of this synthesis method is high, and the purity of the compound is excellent.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide has been extensively studied for its potential applications in the field of scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-13-11-15(19)18(12-16-13)8-7-17-23(20,21)10-9-22-14-5-3-2-4-6-14/h2-6,11-12,17H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUJCDGVHKFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)



![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one](/img/structure/B2791645.png)

